molecular formula C20H18N2O3S3 B2780715 4-(isopropylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide CAS No. 919847-99-7

4-(isopropylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide

Cat. No.: B2780715
CAS No.: 919847-99-7
M. Wt: 430.56
InChI Key: UECQEYHBSTVAKL-UHFFFAOYSA-N
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Description

4-(isopropylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a benzamide moiety linked to a thiochromeno-thiazole system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(isopropylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiochromeno-thiazole core, which can be achieved through the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity. Techniques such as crystallization, chromatography, and recrystallization are commonly employed in the purification process .

Chemical Reactions Analysis

Types of Reactions

4-(isopropylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-(isopropylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or interfere with signaling pathways critical for cell survival and proliferation. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(isopropylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications .

Properties

IUPAC Name

4-propan-2-ylsulfonyl-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S3/c1-12(2)28(24,25)14-9-7-13(8-10-14)19(23)22-20-21-18-15-5-3-4-6-16(15)26-11-17(18)27-20/h3-10,12H,11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECQEYHBSTVAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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